An In-depth Technical Guide to 1-bromo-1H,1H,2H,2H-perfluorodecane
An In-depth Technical Guide to 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-1H,1H,2H,2H-perfluorodecane, a fluorinated organic compound of interest in various chemical and biomedical research fields. This document details its chemical identity, physical and chemical properties, safety information, a plausible synthetic pathway, and potential applications, with a focus on its relevance to drug development.
Chemical Identity and Properties
1-bromo-1H,1H,2H,2H-perfluorodecane is a long-chain haloalkane characterized by a C8 perfluorinated tail and a terminal bromine atom separated by an ethylene spacer. This structure imparts unique properties, including high density, chemical inertness, and a lipophobic nature.
Table 1: Chemical Identifiers of 1-bromo-1H,1H,2H,2H-perfluorodecane
| Identifier | Value |
| CAS Number | 21652-57-3 |
| Linear Formula | C10H4BrF17 |
| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane |
| InChI | 1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2 |
| InChI Key | TWWJQNJBBMHHAO-UHFFFAOYSA-N |
Table 2: Estimated Physical and Chemical Properties
| Property | Estimated Value/Information |
| Molecular Weight | 527.01 g/mol |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
| Solubility | Expected to be insoluble in water and soluble in fluorinated solvents. |
Synthesis Pathway
A plausible and commonly employed method for the synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane involves a multi-step process starting from the telomerization of tetrafluoroethylene (TFE).
Logical Workflow of Synthesis
The synthesis can be logically broken down into three main stages:
Caption: Logical workflow for the synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane.
Experimental Protocols
The following are generalized experimental protocols for each stage of the synthesis. Optimization of reaction conditions would be necessary to achieve high yields and purity.
Stage 1: Synthesis of Perfluorooctyl Iodide via Telomerization
This step involves the reaction of a perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with tetrafluoroethylene to produce a mixture of longer-chain perfluoroalkyl iodides.
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Reaction: C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI
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Procedure: A high-pressure autoclave reactor is charged with pentafluoroethyl iodide and a radical initiator. The reactor is then pressurized with tetrafluoroethylene. The reaction mixture is heated to initiate telomerization. The product mixture is then subjected to fractional distillation to isolate the desired perfluorooctyl iodide (C₈F₁₇I).
Stage 2: Synthesis of 1-iodo-1H,1H,2H,2H-perfluorodecane
This stage involves the free-radical addition of ethylene to perfluorooctyl iodide.
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Reaction: C₈F₁₇I + CH₂=CH₂ → C₈F₁₇CH₂CH₂I
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Procedure: Perfluorooctyl iodide and a radical initiator are placed in a high-pressure reactor. The reactor is pressurized with ethylene gas and heated to initiate the reaction. The reaction progress is monitored by the drop in ethylene pressure. After completion, the crude 1-iodo-1H,1H,2H,2H-perfluorodecane is purified, typically by vacuum distillation.
Stage 3: Synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane
The final step is a halogen exchange reaction to replace the iodine atom with a bromine atom.
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Reaction: C₈F₁₇CH₂CH₂I + Br⁻ → C₈F₁₇CH₂CH₂Br + I⁻
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Procedure: This can be achieved through various methods, such as the Finkelstein reaction. 1-iodo-1H,1H,2H,2H-perfluorodecane is reacted with a bromide salt (e.g., sodium bromide) in a suitable solvent like acetone. The reaction is driven by the precipitation of the less soluble sodium iodide. The resulting 1-bromo-1H,1H,2H,2H-perfluorodecane is then isolated and purified.
Safety and Handling
Specific GHS hazard classifications for 1-bromo-1H,1H,2H,2H-perfluorodecane are not available. However, based on the data for structurally similar compounds like 1-bromoheptadecafluorooctane, the following hazards should be considered.
Table 3: Potential GHS Hazard Classifications
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | May cause respiratory irritation |
Handling Precautions:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of vapors or mists.
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Avoid contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Applications in Drug Development and Research
While direct applications of 1-bromo-1H,1H,2H,2H-perfluorodecane in drug development are not extensively documented, its structural motifs are relevant to several areas of medicinal chemistry and drug delivery. Perfluorinated chains are known to enhance the metabolic stability and lipophilicity of drug candidates.
Potential Roles in Medicinal Chemistry
The introduction of a perfluoroalkyl chain can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
